1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole
Overview
Description
1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 4-methylpyridin-2-yl group and two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole typically involves the reaction of 4-methylpyridine-2-carbaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of specific biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the 4-methylpyridin-2-yl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)pyrazole: Lacks the additional methyl groups at positions 3 and 5.
3,5-Dimethylpyrazole: Does not contain the 4-methylpyridin-2-yl group.
4-Methylpyridine-2-carbaldehyde: A precursor in the synthesis of 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole.
Uniqueness: this compound is unique due to the combination of the pyrazole ring with the 4-methylpyridin-2-yl group and the additional methyl groups
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-4-5-12-11(6-8)14-10(3)7-9(2)13-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIVANAMNCKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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